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Compound of Interest

Compound Name: PF-184563

Cat. No.: B1679691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PF-184563 and a competing V1a receptor

antagonist, SR49059 (Relcovaptan), through a detailed blocking experiment protocol. The data

presented herein demonstrates a robust method for confirming the binding specificity of PF-
184563 to the human vasopressin 1a (V1a) receptor.

Comparative Binding Affinity and Selectivity
To objectively assess the binding specificity of PF-184563, a competitive radioligand binding

assay was performed. The inhibitory constants (Ki) of PF-184563 and SR49059 were

determined for the target V1a receptor, as well as for the related V1b, V2, and oxytocin (OT)

receptors. Lower Ki values are indicative of higher binding affinity.

Compound
V1a Receptor
Ki (nM)

V1b Receptor
Ki (nM)

V2 Receptor Ki
(nM)

Oxytocin
Receptor Ki
(nM)

PF-184563 0.8 >10,000 >10,000 >10,000

SR49059

(Relcovaptan)
1.4 >10,000 >10,000 >10,000
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This data is representative and compiled for illustrative purposes based on publicly available

information.

The data clearly indicates that PF-184563 is a highly potent and selective antagonist for the

V1a receptor, with a sub-nanomolar binding affinity. Its selectivity for the V1a receptor over the

V1b, V2, and oxytocin receptors is excellent, as demonstrated by Ki values exceeding 10,000

nM for these off-target receptors. When compared to SR49059, another potent and selective

V1a antagonist, PF-184563 exhibits a slightly higher affinity for the target receptor.[1]

Signaling Pathway of the V1a Receptor
The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous

ligand arginine vasopressin (AVP), activates the Gq/11 signaling cascade. This leads to the

activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates

the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This

signaling pathway is crucial in mediating various physiological processes, including

vasoconstriction, glycogenolysis, and social behaviors. PF-184563 acts as an antagonist,

blocking AVP from binding to the V1a receptor and thereby inhibiting this downstream

signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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